molecular formula C12H9FINO4 B1193552 PSB-18484

PSB-18484

Cat. No.: B1193552
M. Wt: 377.1099
InChI Key: DDCPVTXQTABQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-18484 (4-fluoro-6-iodo-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid) is a potent agonist of the orphan G protein-coupled receptor GPR17, with an EC₅₀ of 32.1 nM . It belongs to a class of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives designed to modulate GPR17 activity, a receptor implicated in inflammatory and neurodegenerative diseases. Structural optimization studies have focused on halogen substitutions at the 4- and 6-positions of the indole core to enhance potency and selectivity.

Properties

Molecular Formula

C12H9FINO4

Molecular Weight

377.1099

IUPAC Name

3-(2-Carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic Acid

InChI

InChI=1S/C12H9FINO4/c13-7-3-5(14)4-8-10(7)6(1-2-9(16)17)11(15-8)12(18)19/h3-4,15H,1-2H2,(H,16,17)(H,18,19)

InChI Key

DDCPVTXQTABQGM-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(I)C=C2F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-18484;  PSB 18484;  PSB18484.

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Halogen Substitutions :

  • PSB-18422 (4-fluoro-6-bromo) exhibits the highest potency (EC₅₀ = 27.9 nM), slightly outperforming this compound (EC₅₀ = 32.1 nM). The smaller size and higher electronegativity of bromine vs. iodine may enhance binding affinity .
  • PSB-1767 (4-chloro-6-hexyloxy) shows reduced potency (EC₅₀ = 67.0 nM), suggesting that chloro substitution is less favorable than fluoro.

Alkoxy vs. Halogen Groups: Bulky alkoxy substituents (e.g., 6-hexyloxy in PSB-17183) reduce potency (EC₅₀ = 115 nM) and convert full agonists to partial agonists, likely due to steric hindrance in the GPR17 binding pocket . The 6-phenoxy group in PSB-1737 (EC₅₀ = 270 nM) further underscores the importance of electron-withdrawing groups over aromatic substituents for activity.

Selectivity :
All compounds show high selectivity for GPR17 over human P2Y receptor subtypes, critical for minimizing off-target effects .

Structural and Functional Insights

Molecular Docking and Dynamics

Docking studies into a GPR17 homology model reveal that:

  • The 4-fluoro and 6-iodo substituents of this compound occupy hydrophobic pockets, stabilizing receptor-ligand interactions.
  • The larger van der Waals radius of iodine in this compound vs. bromine in PSB-18422 may slightly reduce binding efficiency, explaining its marginally lower potency .
  • Alkoxy groups (e.g., hexyloxy) disrupt key hydrogen bonds, rationalizing the partial agonism of PSB-17183 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PSB-18484
Reactant of Route 2
PSB-18484

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